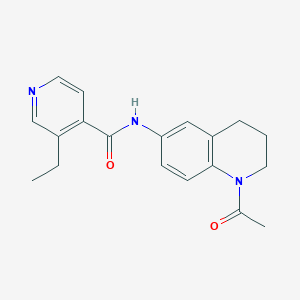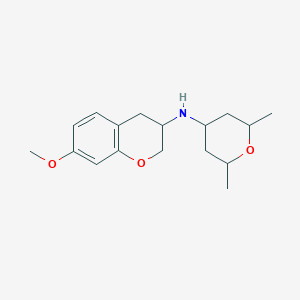![molecular formula C19H23N3O3 B7641487 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dental research. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has shown great potential in the prevention and treatment of dental caries.
Mecanismo De Acción
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP works by binding to tooth surfaces and forming a protective layer that helps to prevent the demineralization of enamel. The ACP component of this compound-ACP also helps to provide a source of calcium and phosphate ions that can be used to remineralize enamel. Additionally, this compound-ACP has been shown to inhibit the growth of cariogenic bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound-ACP has been shown to have a number of biochemical and physiological effects. Research has shown that this compound-ACP can help to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of enamel. This compound-ACP has also been shown to reduce the formation of biofilm and inhibit the growth of cariogenic bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP in lab experiments is its ability to mimic the natural environment of the oral cavity. This makes it an ideal tool for studying the mechanisms of dental caries and developing new treatments. However, one limitation of using this compound-ACP in lab experiments is that it can be difficult to control the concentration and distribution of this compound-ACP on tooth surfaces.
Direcciones Futuras
There are a number of potential future directions for research on 3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP. One area of interest is the development of new delivery systems for this compound-ACP that can improve its efficacy and reduce the potential for side effects. Another area of interest is the use of this compound-ACP in combination with other therapeutic agents, such as fluoride or antimicrobial agents, to enhance its effectiveness. Finally, there is a need for further research on the long-term safety and efficacy of this compound-ACP in clinical settings.
Métodos De Síntesis
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic hydrolysis. One of the most commonly used methods involves the enzymatic hydrolysis of casein using trypsin, followed by the addition of calcium and phosphate ions to form this compound-ACP.
Aplicaciones Científicas De Investigación
3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. Research has shown that this compound-ACP can help to remineralize enamel, reduce the formation of biofilm, and inhibit the growth of cariogenic bacteria. This compound-ACP has also been studied for its potential use in the treatment of dentin hypersensitivity and as a delivery system for other therapeutic agents.
Propiedades
IUPAC Name |
3-[(1-cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-2-5-9-15(13)17(12-18(23)24)20-19(25)16-10-11-22(21-16)14-7-3-4-8-14/h2,5-6,9-11,14,17H,3-4,7-8,12H2,1H3,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXHKNQNGMHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C2=NN(C=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)

![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)


